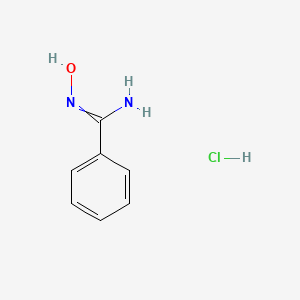
(2-sulfamoyl-1-benzothiophen-5-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-sulfamoyl-1-benzothiophen-5-yl)methyl acetate is a chemical compound with the molecular formula C11H11NO4S2. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom in its ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfurizing agents such as phosphorus pentasulfide or Lawesson’s reagent .
Industrial Production Methods
Industrial production methods for thiophene derivatives, including (2-sulfamoyl-1-benzothiophen-5-yl)methyl acetate, often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-sulfamoyl-1-benzothiophen-5-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium methoxide) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .
Aplicaciones Científicas De Investigación
(2-sulfamoyl-1-benzothiophen-5-yl)methyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mecanismo De Acción
The mechanism of action of (2-sulfamoyl-1-benzothiophen-5-yl)methyl acetate involves its interaction with specific molecular targets. The sulfamoyl group may interact with enzymes or receptors, altering their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate biological processes through these interactions .
Comparación Con Compuestos Similares
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness
(2-sulfamoyl-1-benzothiophen-5-yl)methyl acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of acetoxymethyl and sulfamoyl groups differentiates it from other thiophene derivatives, potentially offering unique applications in various fields .
Propiedades
Fórmula molecular |
C11H11NO4S2 |
|---|---|
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
(2-sulfamoyl-1-benzothiophen-5-yl)methyl acetate |
InChI |
InChI=1S/C11H11NO4S2/c1-7(13)16-6-8-2-3-10-9(4-8)5-11(17-10)18(12,14)15/h2-5H,6H2,1H3,(H2,12,14,15) |
Clave InChI |
JPSSAXLGXLTVNR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=CC2=C(C=C1)SC(=C2)S(=O)(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]heptan-4-one](/img/structure/B8586284.png)



![[(3,4-Diaminophenyl)sulfanyl]acetonitrile](/img/structure/B8586316.png)




